molecular formula C7H13N3S B1595370 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 66921-11-7

4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1595370
CAS RN: 66921-11-7
M. Wt: 171.27 g/mol
InChI Key: COUIQWQZEOIERG-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their multidirectional biological activity and have been the subject of extensive research .


Synthesis Analysis

1,2,4-Triazoles can be synthesized through several methods. One common method involves the alkylation of 3-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol, a related compound, is a solid with a melting point of 165-169 °C and is soluble in acetone .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been widely investigated for their antimicrobial properties. For instance, some novel 1,2,4-triazoles synthesized from isonicotinic acid hydrazide have demonstrated significant antimicrobial activities, suggesting that similar structures could be explored for developing new antimicrobial agents (Hacer Bayrak et al., 2009).

Anti-inflammatory and Analgesic Effects

The synthesis of triazole derivatives substituted with ibuprofen has shown that these compounds possess promising anti-inflammatory and analgesic activities. This indicates the potential of triazole compounds in the design of new therapeutic agents for inflammation and pain management (B. Tozkoparan et al., 2000).

Antioxidant Properties

Triazole compounds have also been studied for their antioxidant properties. Research on thiazolo[3,2-b]-1,2,4-triazoles has shown protective effects against ethanol-induced oxidative stress in mice, highlighting the potential of triazole derivatives in combating oxidative stress-related conditions (G. Aktay et al., 2005).

Corrosion Inhibition

Triazole derivatives have been found effective as corrosion inhibitors for metals. Studies on compounds like 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol demonstrate their utility in protecting copper against corrosion in chloride environments, suggesting applications in metal preservation and maintenance (D. S. Chauhan et al., 2019).

Optoelectronic Properties

The investigation of the crystal structure, spectroscopic, and electronic properties of triazole derivatives has revealed their potential in optoelectronic applications. For example, the analysis of 4-amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione has shown promising luminescent and nonlinear optical properties, indicating their use in the development of new materials for electronic and photonic devices (M. Nadeem et al., 2017).

Safety And Hazards

Like all chemicals, 1,2,4-triazoles should be handled with care. Specific safety and hazard information would depend on the specific compound .

Future Directions

The ongoing development of drug resistance in bacteria has led to an increased interest in the development of new antibacterial agents, including 1,2,4-triazoles . Future research will likely focus on the design and development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance .

properties

IUPAC Name

4-ethyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-4-10-6(5(2)3)8-9-7(10)11/h5H,4H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUIQWQZEOIERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357648
Record name 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

CAS RN

66921-11-7
Record name 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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